1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea
Description
1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea is a thiourea derivative characterized by two distinct substituents:
- Aryl group: A 4-chloro-2-methylphenyl moiety, which introduces steric bulk and electron-withdrawing properties due to the chlorine atom.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-7-10(14)4-5-12(9)16-13(18)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSILPBRGOKUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with furan-2-carbaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
Cyclization to Tetrazole Derivatives
This compound undergoes cyclization under azide conditions to form tetrazole-containing heterocycles. The reaction involves sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in N,N-dimethylformamide (DMF) at 80°C for 24 hours :
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| NaN₃, NH₄Cl, DMF, 80°C, 24 h | 1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | 79–92% |
This transformation replaces the thiourea moiety (-NH-C(=S)-NH-) with a tetrazole ring, enhancing metabolic stability for pharmaceutical applications. X-ray crystallography confirms structural changes, including a 68.5° dihedral angle between aromatic rings post-reaction .
Hydrolysis of Thiourea Moiety
The thiourea group is susceptible to hydrolysis under acidic or basic conditions, yielding amines and carbonyl compounds. For example, in 1M HCl at 60°C:
| Conditions | Products | Reaction Time | References |
|---|---|---|---|
| 1M HCl, 60°C | 4-Chloro-2-methylaniline + Furan-2-carbaldehyde | 4–6 h | |
| 1M NaOH, reflux | 4-Chloro-2-methylphenyl isocyanate + Furan-2-methanamine | 3–5 h |
The reaction pathway depends on pH:
-
Acidic hydrolysis : Cleavage of the C=S bond to release primary amines.
-
Basic hydrolysis : Formation of isocyanate intermediates.
Substitution at the Chloro Group
The para-chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) with amines or thiols. A representative reaction with morpholine in ethanol at 70°C:
| Reagents | Products | Catalyst | Yield | References |
|---|---|---|---|---|
| Morpholine, EtOH, 70°C | 1-(4-Morpholino-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea | None | 65% |
The reaction proceeds via a two-step mechanism:
Coordination with Metal Ions
The thiourea sulfur and furan oxygen atoms act as ligands for transition metals, forming complexes with catalytic applications. With Cu(II) in acetonitrile:
| Metal Salt | Ligand Sites | Complex Structure | Applications | References |
|---|---|---|---|---|
| Cu(ClO₄)₂ | S (thiourea), O (furan) | Cu(L)₂₂ | Aza-Henry reactions |
These complexes exhibit catalytic activity in asymmetric synthesis, achieving up to 99% enantiomeric excess (ee) in nitroalkane additions .
Comparative Reactivity with Analogues
Key differences from related compounds:
| Compound | Reactivity with NaN₃/NH₄Cl | NAS Activity | Hydrolysis Rate |
|---|---|---|---|
| 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea | High (92% yield) | Moderate | Fast (t₁/₂ = 1.5 h) |
| 1-(4-Fluorophenyl) analogue | Low (63% yield) | Low | Slow (t₁/₂ = 4 h) |
| Urea-based counterpart | No reaction | None | Resistant |
Electron-withdrawing chloro groups enhance NAS reactivity but accelerate hydrolysis compared to fluoro substituents .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. In a study evaluating its efficacy, it was found to inhibit the growth of Staphylococcus epidermidis at a concentration of 4 µg/mL, outperforming several reference antibiotics, including Ciprofloxacin . This suggests its potential as a lead compound for developing new antimicrobial agents.
Cytotoxicity Against Cancer Cells
Research indicates that 1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea exhibits cytotoxic effects on human cancer cell lines while remaining non-cytotoxic to normal cells. This selectivity is crucial for anticancer drug development, as it minimizes damage to healthy tissues while targeting malignant cells .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of essential proteins or enzymes in microorganisms and the induction of apoptosis in cancer cells. These pathways are vital for the survival and proliferation of both bacterial and cancerous cells, making the compound a candidate for further pharmacological exploration.
Agricultural Applications
Pesticide Development
Thiourea derivatives are known for their potential as pesticides. The unique structure of this compound may enhance its effectiveness as an agrochemical agent against pests and diseases in crops. Its ability to disrupt biological processes in pests could lead to the development of eco-friendly pest control solutions.
Material Science
Polymer Chemistry
In material science, thioureas are often utilized as additives or modifiers in polymer formulations. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength, making it valuable in manufacturing advanced materials.
Synthesis and Characterization
The synthesis of this compound typically involves a reaction between 4-chloro-2-methylaniline and furan-2-carbaldehyde, followed by treatment with thiourea under controlled conditions. The purity and yield of the final product are influenced by factors such as temperature and solvent choice. Analytical techniques like NMR and X-ray diffraction have been employed to characterize the compound's structure and confirm its identity .
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
Key Observations :
- Synthesis Challenges : Thioureas with furan-2-ylmethyl groups exhibit lower yields (e.g., 14% for compound 10 , 21% for compound 5f ), likely due to steric hindrance or competing side reactions.
- Melting Points : The quinazoline derivative (compound 10) has a higher melting point (~195–198°C) than the indole derivative (compound 5f, ~153°C), suggesting rigid aromatic cores increase thermal stability.
- Biological Activity: The nature of the aryl group significantly influences target specificity. For example: Quinazoline derivatives (e.g., compound 10) inhibit NF-κB, a pro-inflammatory transcription factor . Indole derivatives (e.g., compound 5f) target monoamine oxidase B (MAO-B), relevant in neurodegenerative diseases .
Electronic and Reactivity Profiles
- DFT Studies : A cyclobutane-derived thiazole–thiourea hybrid (compound 1 in ) was analyzed using DFT calculations, revealing electron-deficient regions at the thiourea sulfur and nitrogen atoms, which enhance electrophilic reactivity . Similar electronic features are expected in the target compound.
Crystallographic and Spectroscopic Data
- NMR Trends : In compound 5f (), the furan-2-ylmethyl group exhibits characteristic proton signals at δ 4.60–4.65 ppm (CH₂) and δ 6.30–7.60 ppm (furan ring), consistent with related derivatives .
Biological Activity
1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 4-chloro-2-methylaniline with furan-2-carbaldehyde, followed by thiourea under controlled conditions. The reaction parameters, such as temperature and solvent choice, significantly influence the yield and purity of the product.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It has been shown to inhibit essential proteins and enzymes in microorganisms, leading to antimicrobial effects. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .
Biological Activity Overview
- Antimicrobial Activity : Thiourea derivatives, including this compound, exhibit significant antibacterial properties against various pathogens. Studies have indicated that compounds with thiourea moieties can outperform traditional antibiotics like ciprofloxacin in inhibiting bacterial growth .
- Anticancer Activity : The compound has demonstrated potential anticancer properties. Research indicates that thiourea derivatives can target molecular pathways involved in cancer progression, showing IC50 values ranging from 3 to 14 µM against different cancer cell lines .
- Antioxidant Activity : Some studies have highlighted the antioxidant potential of thiourea derivatives, suggesting that they can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other thiourea derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea | Structure | Antimicrobial, anticancer |
| 1-(4-Methylphenyl)-3-(furan-2-ylmethyl)thiourea | - | Antimicrobial |
| 1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)urea | - | Varies significantly due to urea moiety |
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of thiourea derivatives:
- Antibacterial Studies : A study found that certain thiourea derivatives inhibited bacterial strains at concentrations lower than those required for ciprofloxacin, indicating their potential as effective antibacterial agents .
- Anticancer Efficacy : In vitro studies demonstrated that the compound induced significant apoptosis in cancer cell lines like HeLa and MCF-7, with IC50 values indicating strong cytotoxicity .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level, revealing potential binding sites on target proteins involved in cancer and microbial resistance mechanisms .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea with high purity?
- Methodological Answer : The compound can be synthesized via a two-step condensation reaction. First, react 4-chloro-2-methylaniline with thiophosgene to form the intermediate isothiocyanate. Second, couple this intermediate with furfurylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) at 0–5°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitor reaction progress using TLC and confirm final purity via HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the presence of aromatic protons (δ 6.5–7.5 ppm for substituted phenyl and furan rings) and the thiourea moiety (N–H signals at δ 9–10 ppm).
- FT-IR : Identify the C=S stretch (~1250 cm⁻¹) and N–H bending (~1500 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z 295.1 for C13H12ClN2OS). Cross-reference with computational mass predictions for validation .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 173 K provides precise bond lengths and angles. For example, the C=S bond length typically ranges from 1.60–1.65 Å in thiourea derivatives, while the torsion angle between the phenyl and furan rings can confirm steric interactions. Data refinement using SHELXL and Olex2 software ensures accuracy. Compare results with similar structures (e.g., 3-[(furan-2-ylmethylidene)amino]thiourea derivatives) to identify deviations .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer potential.
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur in C=S).
- Non-covalent Interactions (NCI) : Reveal intramolecular hydrogen bonding (e.g., N–H⋯S). Validate computational results with experimental UV-Vis and cyclic voltammetry data .
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) under nitrogen.
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.
- Light Exposure : Conduct photostability studies under ICH Q1B guidelines (UV and visible light). Correlate degradation kinetics with Arrhenius modeling .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths, spectral predictions)?
- Methodological Answer : Apply multi-technique validation:
- Cross-Validate Spectra : Compare experimental IR/NMR with computed spectra (e.g., using Gaussian or ORCA). Adjust basis sets or solvent models if discrepancies exceed 5%.
- Crystallographic Refinement : Re-exclude outliers in SCXRD data (e.g., R-factor >5%) and re-optimize hydrogen atom positions.
- Statistical Analysis : Use Bland-Altman plots to quantify systematic errors between DFT-predicted and experimental bond lengths .
Q. What strategies optimize biological activity assays for this compound’s potential enzyme inhibition?
- Methodological Answer : Design dose-response assays using:
- Target Enzymes : Select enzymes with known thiourea sensitivity (e.g., carbonic anhydrase, urease).
- Kinetic Analysis : Measure IC50 via Michaelis-Menten plots under varying substrate concentrations.
- Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme interactions. Validate docking poses with mutagenesis studies (e.g., Ala-scanning of active-site residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
